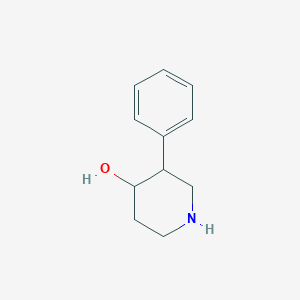

4-Piperidinol, 3-phenyl-

Description

Significance of the Piperidinol Scaffold in Medicinal Chemistry

The piperidinol scaffold is a privileged structure in drug discovery, valued for its ability to impart favorable properties to a molecule. The presence of the hydroxyl group can introduce a key hydrogen bonding interaction with biological receptors, enhancing binding affinity and selectivity. Furthermore, the piperidine (B6355638) ring itself can influence a compound's lipophilicity and metabolic stability, which are critical parameters for drug development.

The stereochemistry of the piperidinol ring is also a critical determinant of pharmacological activity. The relative orientation of substituents on the ring can dramatically affect how a molecule fits into the binding pocket of a protein, leading to differences in potency and efficacy between stereoisomers.

Overview of Previously Investigated Piperidinol Derivatives with Pharmacological Relevance

The pharmacological importance of the piperidinol scaffold is best illustrated by the numerous derivatives that have been synthesized and evaluated for a wide range of therapeutic applications. These compounds have shown activity as analgesics, antipsychotics, and modulators of various receptor systems.

For instance, the 4-phenylpiperidine (B165713) scaffold is a core component of many potent opioid analgesics, such as pethidine (meperidine) and fentanyl. wikipedia.orguni.lu The incorporation of a hydroxyl group can further modulate the activity of these compounds. Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have revealed their potential as opioid receptor antagonists. acs.org

Furthermore, derivatives of 4-piperidinol have been instrumental in the development of antipsychotic medications. Trifluperidol, a butyrophenone (B1668137) antipsychotic, is synthesized from a 4-[3-(trifluoromethyl)phenyl]-4-piperidinol (B1584540) intermediate. wikipedia.org This highlights the utility of the piperidinol scaffold in creating central nervous system active agents.

Chlorinated 3-phenyl-piperidines have also been investigated for their biochemical pharmacology, with some derivatives showing effects on serotonin (B10506) levels in the brain, suggesting potential applications in modulating neurotransmitter systems. nih.gov

The following table provides a summary of some pharmacologically relevant piperidinol derivatives and their observed activities:

| Compound Name | Chemical Class | Pharmacological Relevance |

| Trifluperidol | Butyrophenone | Antipsychotic used in the treatment of schizophrenia and mania. wikipedia.org |

| Pethidine (Meperidine) | 4-Phenylpiperidine | Opioid analgesic for the treatment of moderate to severe pain. wikipedia.org |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | 4-Phenylpiperidine derivative | Investigated as opioid receptor antagonists. acs.org |

| Chlorinated 3-phenyl-piperidines | Phenylpiperidine derivative | Shown to affect serotonin levels in the brain. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-7-12-8-10(11)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFDBSRUWZLOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Piperidinol, 3 Phenyl Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of 4-piperidinol, 3-phenyl- derivatives is highly sensitive to the position and nature of substituents on both the piperidine (B6355638) and phenyl rings. These modifications can dramatically alter a compound's potency, selectivity, and intrinsic activity (agonist versus antagonist).

Substitution at the 3-position of the piperidine ring has been a significant area of investigation. For instance, the introduction of a methyl group at the 3-position can lead to potent opioid receptor antagonists. acs.org Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that these compounds are generally nonselective pure opioid antagonists or inactive. acs.org Notably, analogues with both a 3- and 4-methyl substituent were found to be more potent antagonists than those lacking one or both of these methyl groups. acs.org

The nature of the substituent on the nitrogen atom of the piperidine ring also plays a crucial role. For example, in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, N-phenylpropyl analogues consistently demonstrate greater antagonist potency compared to their N-methyl counterparts. acs.org This highlights the importance of the N-substituent in modulating the pharmacological profile.

Furthermore, the substituents on the 4-phenyl group significantly impact activity. A study on a series of mono-substituted 4-phenylpiperidines revealed that the position and physicochemical properties of the aromatic substituent are critical for their effects on the dopaminergic system. nih.gov In the context of antitubercular agents, structure-activity relationship studies of piperidinol derivatives have emphasized the importance of two aromatic moieties and the steric hindrance of the substituent on one of these rings. nih.gov It was observed that larger substituents on what was designated as "ring B" could lead to poor biological activity, suggesting a limited binding pocket size. nih.gov

In another example, for a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives, the analgesic activity was found to be dependent on the nature of the acetophenone (B1666503) substituents. scispace.com This indicates that modifications distal to the core piperidinol ring can have a profound effect on the biological response.

Table 1: Effect of Substituents on the Biological Activity of 4-Piperidinol, 3-phenyl- Derivatives

| Core Structure | Substituent(s) | Observed Biological Activity | Reference |

| trans-4-(3-hydroxyphenyl)piperidine | 3-methyl, 4-methyl, N-phenylpropyl | Increased opioid antagonist potency | acs.org |

| 4-phenylpiperidine (B165713) | Mono-substitution on phenyl ring | Critical for effects on the dopaminergic system | nih.gov |

| Piperidinol derivative | Large substituent on "ring B" | Poor antitubercular activity | nih.gov |

| 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol | Acetophenone substituents | Modulated analgesic activity | scispace.com |

Stereochemical Influence on Pharmacological Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the pharmacological efficacy of 4-piperidinol, 3-phenyl- derivatives. Due to the presence of multiple chiral centers, these compounds can exist as different stereoisomers (enantiomers and diastereomers), which often exhibit distinct biological activities.

A classic example is seen in the diastereoisomeric esters of 3-allyl-4-phenyl-4-piperidinol. The α-isomer of 3-allyl-1-methyl-4-phenyl-4-propionyloxypiperidine was found to be a significantly more potent analgesic than the corresponding β-isomer. acs.orgacs.org This demonstrates a clear stereochemical preference for activity at the target receptor. The stereochemistry at the 3-position of the piperidine ring is crucial, with the relative orientation of the substituent influencing how the molecule interacts with its biological target. acs.orgacs.org

The relative stereochemistry between substituents at the 3- and 4-positions of the piperidine ring is also a key factor. For instance, in a series of compounds targeting the δ opioid receptor, a cis relative stereochemistry between the 3- and 4-substituents was identified as a structural feature that promotes δ receptor affinity. researchgate.net This suggests that a specific spatial arrangement of these groups is necessary for optimal binding.

Furthermore, the stereochemistry of the piperidinol itself can be a deciding factor in its biological profile. The designation of (3R,4S)-rel- for 4-Piperidinol, 1,3-dimethyl-4-phenyl-, 4-propanoate, hydrochloride indicates a specific relative stereochemistry that significantly affects its pharmacological properties. cymitquimica.com It has been noted that for certain 4-piperidinols, substitution on the pro-4S enantiotopic edge of the piperidine ring leads to more potent enantiomers compared to those substituted on the pro-4R edge. researchgate.net

Table 2: Influence of Stereochemistry on the Efficacy of 4-Piperidinol, 3-phenyl- Derivatives

| Compound Series | Stereochemical Feature | Impact on Efficacy | Reference |

| 3-allyl-1-methyl-4-phenyl-4-propionyloxypiperidine | α-isomer vs. β-isomer | α-isomer is a more potent analgesic | acs.orgacs.org |

| δ opioid receptor ligands | cis relative stereochemistry at C3 and C4 | Promotes δ receptor affinity | researchgate.net |

| 4-Piperidinol derivatives | Substitution on the pro-4S vs. pro-4R edge | Substitution on the pro-4S edge leads to more potent enantiomers | researchgate.net |

| 1,3-dimethyl-4-phenyl-4-piperidinol (Prodine) | α- and β-isomers | Different analgesic potencies | acs.org |

Development and Refinement of Pharmacophore Models for 4-Piperidinol, 3-phenyl- Analogs

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach has been instrumental in understanding the SAR of 4-piperidinol, 3-phenyl- derivatives and in designing new, more potent and selective compounds.

The development of pharmacophore models for these analogs typically begins with a set of known active compounds. ijper.orgnih.gov By aligning these molecules and identifying common structural features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, a hypothetical 3D pharmacophore can be generated. nih.govnih.gov For example, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors based on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives identified two aromatic rings and one hydrogen bond acceptor as key features. nih.gov

These initial models can be refined and validated using various computational methods. Structure-based pharmacophore modeling, which utilizes the 3D structure of the biological target (e.g., a receptor or enzyme), can provide more accurate models by defining the shape and chemical environment of the binding site. ijper.orgnih.gov The process often involves generating interaction maps to identify key hydrophilic and lipophilic interaction points within the active site. nih.gov

Pharmacophore models for 4-piperidinol, 3-phenyl- analogs have been developed for various therapeutic targets, including analgesic receptors and antitubercular targets. nih.govresearchgate.netresearchgate.net For instance, in the design of analgesic compounds, pharmacophore models have been created for a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives. researchgate.netresearchgate.net In the context of antitubercular drug discovery, pharmacophore modeling helped to identify the key contributions of two aromatic moieties and the importance of steric hindrance of substituents. nih.gov

The refinement of these models is an iterative process. As new compounds are synthesized and tested, their activity data is used to improve the predictive power of the pharmacophore. researchgate.net This can involve adding or removing features, or adjusting their spatial constraints. The ultimate goal is to create a robust model that can be used for virtual screening of large chemical databases to identify novel hit compounds with the desired biological activity. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

For 4-piperidinol, 3-phenyl- derivatives, QSAR studies have been employed to understand the physicochemical properties that govern their biological effects. nih.gov These studies typically involve calculating a wide range of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). brieflands.com

Statistical methods such as multiple linear regression (MLR) and partial least squares (PLS) are then used to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. nih.govbrieflands.comnih.gov For example, a QSAR study on mono-substituted 4-phenylpiperidines used PLS regression to model the in vivo effects of these compounds on the dopaminergic system. nih.gov The resulting models provided a comprehensive understanding of the biological response. nih.gov

The predictive power of a QSAR model is a critical aspect of its utility. Models are typically validated using both internal and external validation techniques to ensure their robustness and predictive accuracy. brieflands.com A well-validated QSAR model can then be used for predictive analytics, allowing researchers to estimate the activity of virtual compounds before committing to their synthesis. frontiersin.org

In the context of 4-piperidinol, 3-phenyl- analogs, QSAR models have been developed for various activities, including opioid receptor binding and cytotoxicity. nih.govbrieflands.com For instance, a nonlinear QSAR study using a neural network method was conducted on a series of 4-phenylpiperidine derivatives acting as mu opioid agonists. nih.gov The established model was validated and used to hypothesize a pharmacophore model, which could be beneficial for the structural optimization of these compounds. nih.gov

Computational Chemistry and Molecular Modeling in 4 Piperidinol, 3 Phenyl Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for understanding the structural basis of inhibition and for predicting the binding affinity of novel derivatives.

Research has extensively used molecular docking to investigate the interaction of 4-piperidinol, 3-phenyl- derivatives with several key enzyme targets.

Arylamine N-Acetyltransferase (NAT): Piperidinol derivatives have been identified as potent inhibitors of mycobacterial arylamine N-acetyltransferase (NAT), an enzyme essential for the survival of mycobacteria within macrophages. nih.govmdpi.com Docking studies, in conjunction with experimental data, have elucidated a unique covalent binding mechanism. nih.govplos.org These compounds are proposed to act as prodrugs, undergoing an activation step within the enzyme's active site to form a reactive phenyl vinyl ketone (PVK) intermediate. nih.govmdpi.com This intermediate then selectively forms a covalent adduct with a critical cysteine residue in the NAT active site, leading to irreversible inhibition. nih.govplos.org Studies on derivatives like 3-benzoyl-4-phenyl-1-methylpiperidinol have been instrumental in confirming this mechanism. plos.orgplos.orgnih.gov

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, the inhibition of AChE is a primary therapeutic strategy. Derivatives such as 4-(4-bromophenyl)-4-piperidinol have been synthesized and evaluated as potent AChE inhibitors. sciforum.netmdpi.com Molecular modeling of these compounds has been performed against the crystal structure of human AChE (PDB ID: 4EY7) to elucidate their binding modes and understand the ligand-protein interactions that govern their inhibitory activity. sciforum.net

Monoamine Oxidase-B (MAO-B): MAO-B is another significant target in neurodegenerative diseases. Certain 4-piperidinol derivatives have been designed as multi-target agents, also inhibiting MAO-B. sciforum.net Molecular docking simulations of compounds like 4-(4-bromophenyl)-4-piperidinol derivatives into the active site of human MAO-B (PDB ID: 2V5Z) have helped to rationalize their inhibitory potential and selectivity. sciforum.netmdpi.com The bioactivation of related tetrahydropyridine (B1245486) compounds by MAO-B further underscores the importance of studying these interactions. acs.org

Table 1: Summary of Molecular Docking Studies on 4-Piperidinol, 3-phenyl- Derivatives

| Target Enzyme | PDB ID | Derivative Type Studied | Key Research Finding |

|---|---|---|---|

| Arylamine N-Acetyltransferase (NAT) | Not specified | 3-Benzoyl-4-phenyl-1-methylpiperidinol and analogues | Prediction of a covalent binding mechanism via a phenyl vinyl ketone (PVK) intermediate that forms an adduct with an active site cysteine. nih.govmdpi.complos.org |

| Acetylcholinesterase (AChE) | 4EY7 | 4-(4-Bromophenyl)-4-piperidinol derivatives | Elucidation of binding modes to understand inhibitory activity against this Alzheimer's disease target. sciforum.netmdpi.com |

| Monoamine Oxidase-B (MAO-B) | 2V5Z | 4-(4-Bromophenyl)-4-piperidinol derivatives | Investigation of interactions within the active site to explain inhibitory potential and selectivity. sciforum.netmdpi.com |

A detailed analysis of the intermolecular forces between the ligand and the target protein is fundamental to understanding binding affinity and selectivity. For 4-piperidinol, 3-phenyl- derivatives, these interactions vary depending on the target.

Covalent Bonding: In the case of mycobacterial NAT, the most critical interaction is the formation of a covalent bond between the activated piperidinol derivative and the sulfhydryl group of an active site cysteine residue. plos.orgnih.gov This irreversible interaction accounts for the time-dependent inhibition observed with these compounds. nih.gov

Non-Covalent Interactions: For targets like AChE and MAO-B, binding is governed by a combination of non-covalent forces. Docking studies focus on identifying:

Hydrogen Bonds: The hydroxyl group of the piperidinol core and other hydrogen bond donors or acceptors on the molecule can form crucial hydrogen bonds with amino acid residues in the enzyme's active site, anchoring the ligand in a specific orientation. nih.gov

π-π Stacking: The 3-phenyl group and other aromatic moieties on the derivatives can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.gov

Hydrophobic Interactions: The aliphatic piperidine (B6355638) ring and other nonpolar parts of the molecule contribute to binding through favorable hydrophobic interactions with nonpolar regions of the active site.

Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov This technique complements static docking by providing insights into the stability of the ligand-protein complex, the conformational flexibility of the ligand, and the dynamic nature of the binding process. nih.govhawaii.edu For 4-piperidinol, 3-phenyl- derivatives, MD simulations can assess the stability of the predicted docking pose and probe conformational changes of the complex. nih.gov

Conformational analysis, often supported by experimental methods like NMR, is crucial as the piperidine ring can adopt different conformations, such as chair or boat forms, which influences the orientation of its substituents. cdnsciencepub.comcdnsciencepub.com Understanding the preferred low-energy conformations of the ligand is essential for accurate docking and for interpreting binding dynamics. mdpi.comresearchgate.net MD simulations allow researchers to observe how the ligand and protein adapt to each other upon binding and to calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone.

Virtual Screening and De Novo Design of Novel 4-Piperidinol Scaffolds

Computational methods are powerful tools for discovering new chemical entities based on an existing scaffold.

Virtual Screening: This technique involves computationally screening large libraries of compounds to identify those that are most likely to bind to a target of interest. nih.gov Ligand-based virtual screening has been successfully applied using the 3D shape and electrostatic properties of an active 4-piperidinol derivative as a template. mdpi.com This approach led to the identification of two new, chemically distinct scaffolds that also act as NAT inhibitors, demonstrating the power of virtual screening to expand beyond the initial chemical class. nih.govmdpi.com In another example, a virtual screen of millions of compounds identified a 4-(4-bromophenyl)-4-piperidinol derivative as an inhibitor of the mycobacterial enzyme KasA. umw.edu

De Novo Design and Rational Synthesis: While virtual screening identifies existing molecules, de novo design aims to construct novel molecules from scratch. More commonly, a rational design approach is used, where new derivatives are designed and synthesized based on the structure-activity relationships (SAR) of a known series. nih.govresearchgate.net By systematically modifying the 4-piperidinol, 3-phenyl- core—for instance, by adding different substituents to the phenyl ring or the piperidine nitrogen—researchers can explore chemical space and optimize properties like potency and selectivity. scispace.com This rational, iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry.

Application of Chemogenomics and Machine Learning in Derivative Discovery

Chemogenomics: Chemogenomics aims to systematically identify the interactions between a library of small molecules and a family of protein targets. frontiersin.org The research into 4-piperidinol, 3-phenyl- derivatives embodies a chemogenomic approach, as libraries of these compounds have been tested against multiple, distinct enzyme targets, including NAT, AChE, and MAO-B. nih.govsciforum.netmdpi.com This strategy helps to understand the polypharmacology of the scaffold, identify opportunities for developing multi-target drugs, and anticipate potential off-target effects.

Machine Learning: Machine learning, particularly through Quantitative Structure-Activity Relationship (QSAR) modeling, is increasingly applied in drug discovery. frontiersin.org For 4-piperidinol, 3-phenyl- derivatives, a QSAR model could be developed using a dataset of synthesized compounds and their measured biological activities. Such a model would learn the relationship between the chemical structures (described by molecular descriptors) and their inhibitory potency. This predictive model could then be used to estimate the activity of new, not-yet-synthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby saving significant time and resources.

Pharmacological Spectrum and Mechanistic Investigations of 4 Piperidinol, 3 Phenyl and Its Derivatives

Anti-Mycobacterial Activity and Target Validation

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. The piperidinol scaffold has been identified as a promising starting point for the development of new anti-tubercular drugs. nih.govresearchgate.net Specifically, derivatives of 4-Piperidinol, 3-phenyl- have demonstrated significant anti-mycobacterial activity. nih.govnih.gov

Inhibition of Arylamine N-Acetyltransferase (NAT)

A key target for the anti-mycobacterial action of 4-Piperidinol, 3-phenyl- derivatives is the enzyme Arylamine N-Acetyltransferase (NAT). nih.govnih.gov This enzyme is crucial for the survival of mycobacteria within macrophages, playing a role in the synthesis of mycolic acids and other complex lipids that form the mycobacterial cell wall. nih.govnih.gov Inhibition of NAT disrupts these processes, leading to increased susceptibility of the bacteria. nih.gov

The NAT enzyme is involved in the catabolism of cholesterol, which is a critical nutrient source for M. tuberculosis during latent infection. plos.orgrcsb.org By inhibiting NAT, these compounds effectively cut off a vital pathway for the bacterium's persistence within the host. nih.govplos.org

Research indicates that 4-Piperidinol, 3-phenyl- derivatives function as prodrugs. nih.govresearchgate.net They undergo a transformation to form a reactive intermediate, phenyl vinyl ketone (PVK). researchgate.netnih.gov This activation is thought to be a crucial step in the mechanism of NAT inhibition. nih.gov The formation of this reactive species is proposed to occur through a β-elimination of the amino group from a bis-Mannich base intermediate. nih.gov

The reactive phenyl vinyl ketone (PVK) intermediate selectively forms a covalent bond with a cysteine residue located in the active site of the NAT enzyme. nih.govplos.org This irreversible modification of the enzyme leads to its inactivation. plos.org Mass spectrometry studies have confirmed the formation of these covalent adducts. For instance, unsubstituted aryl piperidinols result in a mass increase of 132 Da, corresponding to the addition of a 3-phenyl-3-oxopropyl moiety. plos.orgnih.gov A p-chloroaryl derivative showed a mass increase of 164 Da, consistent with the addition of a chlorine atom to the fragment. plos.orgnih.gov

The inhibition of NAT by 4-Piperidinol, 3-phenyl- and its derivatives is time-dependent, a characteristic of irreversible inhibitors. nih.govplos.org This means that the extent of inhibition increases with the duration of exposure of the enzyme to the inhibitor. sygnaturediscovery.com Kinetic studies measuring the rate of enzyme inactivation (kobs) have been used to characterize the potency of these compounds. mdpi.com The time-dependent nature of the inhibition is a key feature that distinguishes this class of compounds and highlights their potential for potent and lasting effects on the mycobacterial target. plos.orgsygnaturediscovery.com

Mycobacterial Growth Inhibition Assays

The anti-mycobacterial efficacy of 4-Piperidinol, 3-phenyl- and its derivatives has been quantified using mycobacterial growth inhibition assays. These assays determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the bacteria.

One study investigated the activity of 3-benzoyl-4-phenyl-1-methylpiperidinol (compound 1) and its bis-Mannich base derivative (compound 2) against Mycobacterium smegmatis. nih.gov The results showed MIC values of 62.5 µg/mL and 125 µg/mL, respectively. nih.gov Importantly, these compounds were selective for mycobacteria, showing no effect on the growth of Gram-negative organisms like E. coli and P. putida at concentrations up to 250 µg/mL. nih.gov

Further studies with a panel of five piperidinol analogues, including 3-benzoyl-4-phenyl-1-methylpiperidinol, demonstrated potent activity against M. tuberculosis H37Rv, with MIC values ranging from 2.3 to 16.9 µM. plos.orgnih.gov These compounds also showed low cytotoxicity against mammalian cell lines. nih.gov

Table 1: Mycobacterial Growth Inhibition by Piperidinol Derivatives

Analgesic and Anti-Inflammatory Potentials

In addition to their anti-mycobacterial properties, certain derivatives of 4-Piperidinol, 3-phenyl- have been investigated for their analgesic and anti-inflammatory activities.

A study on a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives revealed potent analgesic effects in a hot plate test in mice. researchgate.net Several of these compounds exhibited significant and long-lasting analgesic activity. researchgate.netscispace.com For example, compounds designated as 3, 5, 6, and 8 in the study showed analgesic effects of 188%, 137%, 162%, and 107%, respectively. researchgate.net

Furthermore, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride has demonstrated significant anti-inflammatory properties in both acute and chronic inflammation models in rats. nih.govresearchgate.net In the carrageenan-induced paw edema test, this compound reduced edema by 61.98%, 80.84%, and 90.32% at doses of 50, 100, and 200 mg/kg, respectively. nih.gov It also showed a 46.1% antiproliferative effect in the cotton pellet granuloma test at a dose of 100 mg/kg and significantly inhibited hyaluronidase-induced capillary permeability. nih.gov

Table 2: Analgesic and Anti-inflammatory Activity of Piperidinol Derivatives

Modulation of Pain Pathways (Peripheral and Central Mechanisms)

Derivatives of 4-piperidinol have been synthesized and evaluated for their analgesic properties, demonstrating potential to modulate both peripheral and central pain pathways. ontosight.ai The analgesic action is a complex process involving the central and peripheral nervous systems, where various stimuli can trigger nociceptive responses. scispace.com

Studies on synthesized 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives showed that several compounds exhibit potent analgesic efficacy. scispace.comresearchgate.net In hot-plate tests, which measure response to thermal pain, certain derivatives significantly delayed the latency time, indicating a centrally mediated analgesic effect. researchgate.net For instance, compounds designated as 3, 5, 6, and 8 in one study emerged as particularly effective analgesics, suggesting they depress both peripherally and centrally mediated pain through opioid-dependent and independent systems. scispace.comresearchgate.net The synthesis of 1-methyl-3-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-piperidinol and its propanoyloxy ester also yielded compounds that showed weak activity in the writhing test, an indicator of peripheral analgesic action. nih.gov

The gate control theory of pain posits that non-painful input can close the "gates" to painful input, preventing pain sensation from traveling to the central nervous system. physio-pedia.com Nociceptive signals are transmitted by primary afferent neurons to the spinal cord's dorsal horn, where neurotransmitters like glutamate (B1630785) and substance P are released. physio-pedia.comnih.gov The action of some analgesics can involve the modulation of these signaling pathways. The analgesic potential of certain 4-piperidinol derivatives suggests they may interact with these complex pain signaling systems. scispace.comresearchgate.net

Cyclooxygenase (COX) Enzyme Inhibition and Selectivity Profiling

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid. tubitak.gov.tr There are two main isoforms, COX-1, which regulates physiological functions, and COX-2, which mediates pathophysiological processes like inflammation. tubitak.gov.tr

The anti-inflammatory activity of certain 4-piperidinol derivatives has been linked to the inhibition of these enzymes. A study investigating 3-benzoyl-1-methyl-4-phenyl-4-piperidinol-hydrochloride (C1) in a carrageenan-induced paw edema model in rats aimed to determine its effects on COX-1 and COX-2 activities. tubitak.gov.tr This research compared the compound's anti-inflammatory effect to other NSAIDs to understand its selectivity profile. tubitak.gov.tr The development of selective COX-2 inhibitors is a significant area of research, as these compounds are expected to have fewer gastrointestinal side effects than non-selective NSAIDs. nih.govnih.gov The structure-activity relationships of various heterocyclic compounds, including pyridine (B92270) derivatives, have been explored to optimize COX-2 selectivity and potency. nih.gov

The table below summarizes the COX inhibition data for a representative 4-piperidinol derivative compared to standard NSAIDs.

Table 1: Comparative Effects of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) and other NSAIDs on COX-1 and COX-2 Activity

| Compound | Effect on COX-1 | Effect on COX-2 | Selectivity Profile | Reference |

|---|---|---|---|---|

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) | Investigated | Investigated | Compared with other NSAIDs | tubitak.gov.tr |

| Indomethacin | Inhibitor | Inhibitor | Non-selective | tubitak.gov.tr |

| Nimesulide | Inhibitor | Inhibitor | Preferential for COX-2 | tubitak.gov.tr |

| Rofecoxib | Inhibitor | Inhibitor | Selective for COX-2 | tubitak.gov.tr |

Interactions with Opioid Receptors and Related Pathways

The structural similarity of some 4-phenylpiperidine (B165713) derivatives to opioid compounds has prompted investigations into their interactions with opioid receptors (mu, delta, and kappa). Small structural modifications to the 4-(3-hydroxyphenyl)piperidine (B9838) scaffold can significantly alter a compound's activity, converting it from a pure antagonist to a mixed agonist-antagonist or a pure agonist. acs.org

For example, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that both (3R,4R)- and (3S,4S)-isomers were pure opioid antagonists. acs.org However, N-methyl- and N-phenylpropyl-4-(3-hydroxyphenyl)piperidines without the 3- or 4-methyl substituents were also found to be pure opioid antagonists. acs.orgnih.gov The N-phenylpropyl derivative (8b) was significantly more potent at the µ and δ opioid receptors than its N-methyl counterpart (8a). acs.orgnih.gov

Furthermore, phencyclidine derivatives, which include a 4-phenyl-4-piperidinol structure, have been shown to interact with opioid binding sites. nih.gov Specifically, the 4-phenyl-4-hydroxy analog of phencyclidine interacts with high affinity at µ1 sites, and its analgesic potency is significantly reduced by the prior administration of naloxonazine, a µ1-selective antagonist. nih.gov This indicates a µ1 mechanism of action for its analgesic effects. nih.gov

Table 2: Opioid Receptor Binding Affinities (Ke, nM) of Representative 4-(3-hydroxyphenyl)piperidine Derivatives

| Compound | N-Substituent | µ Receptor | δ Receptor | κ Receptor | Reference |

|---|---|---|---|---|---|

| 8a | Methyl | 4300 | >10000 | 1710 | nih.gov |

| 8b | Phenylpropyl | 8.47 | 34.3 | 36.8 | acs.orgnih.gov |

| 4b | Phenylpropyl | 0.88 | 13.4 | 4.09 | acs.orgnih.gov |

Neuropharmacological Applications, including Anti-Alzheimer's Disease Research

The multifactorial nature of Alzheimer's disease (AD), which involves amyloid-β (Aβ) plaque deposition, neurofibrillary tangles, cholinergic deficits, and oxidative stress, has led to the development of multi-target-directed ligands. sciforum.netnih.govrsc.org 4-Piperidinol derivatives have emerged as promising scaffolds for such agents due to their ability to interact with several key pathological targets in AD. sciforum.netmdpi.comsciforum.net

Cholinesterase (AChE) Inhibition Studies

A central strategy in symptomatic AD treatment is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net Elevating acetylcholine levels can help to ameliorate cognitive deficits. Several 4-piperidinol derivatives have been designed and evaluated as AChE inhibitors. nih.gov

In one study, synthesized 4-(4-bromophenyl)-4-piperidinol derivatives were evaluated for their ability to inhibit AChE. sciforum.netmdpi.comsciforum.net Two compounds, AB11 and AB14, demonstrated potent activity with IC₅₀ values of 0.029 µM and 0.038 µM, respectively, which is comparable to or better than the standard drug donepezil. sciforum.netmdpi.comsciforum.net Another derivative, 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate (B1241708) (TAK-147), showed an IC₅₀ for AChE inhibition of 97.7 nM and was found to ameliorate memory deficits in animal models. nih.govnih.gov

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 4-Piperidinol Derivatives

| Compound | AChE IC₅₀ | Reference |

|---|---|---|

| AB11 | 0.029 µM | sciforum.netmdpi.comsciforum.net |

| AB14 | 0.038 µM | sciforum.netmdpi.comsciforum.net |

| TAK-147 | 97.7 nM | nih.gov |

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAOs) are enzymes that catalyze the breakdown of monoamine neurotransmitters. wikipedia.org There are two isoforms: MAO-A and MAO-B. wikipedia.org MAO-B inhibitors are of particular interest for neurodegenerative diseases like Parkinson's and Alzheimer's because MAO-B is involved in the metabolism of dopamine (B1211576) and its levels increase in the aging brain. wikipedia.orgmdpi.com

Research has shown that 4-phenylpiperidine and 4-piperidinol derivatives can act as MAO inhibitors. nih.govacs.org A study of 4-(4-bromophenyl)-4-piperidinol derivatives found that compounds AB11 and AB14 were selective inhibitors of MAO-B, with IC₅₀ values of 866 µM and 763 µM, respectively. sciforum.netmdpi.comsciforum.net Other derivatives from the same series, such as AB10, AB17, and AB70, exhibited inhibitory activity against both MAO-A and MAO-B. sciforum.netmdpi.comsciforum.net The search for new, reversible, and selective MAO-B inhibitors is an active area of drug development for treating neurological disorders. mdpi.com

Table 4: Monoamine Oxidase (MAO) Inhibitory Activity of 4-(4-bromophenyl)-4-piperidinol Derivatives

| Compound | MAO-A Inhibition | MAO-B IC₅₀ | Selectivity | Reference |

|---|---|---|---|---|

| AB11 | - | 866 µM | Selective for MAO-B | sciforum.netmdpi.comsciforum.net |

| AB14 | - | 763 µM | Selective for MAO-B | sciforum.netmdpi.comsciforum.net |

| AB10 | Active | Active | Dual Inhibitor | sciforum.netmdpi.comsciforum.net |

| AB17 | Active | Active | Dual Inhibitor | sciforum.netmdpi.comsciforum.net |

| AB70 | Active | Active | Dual Inhibitor | sciforum.netmdpi.comsciforum.net |

Anti-Amyloid-beta (Aβ) Aggregation and Disaggregation Mechanisms

The aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques is a central event in AD pathology. rsc.orgfrontiersin.org Therefore, inhibiting this aggregation process or promoting the disaggregation of existing plaques is a key therapeutic strategy.

Studies on 4-(4-bromophenyl)-4-piperidinol derivatives have demonstrated their potential to interfere with Aβ aggregation. sciforum.netmdpi.comsciforum.net The compound AB11 showed moderate inhibition of self-induced Aβ aggregation, with a 43.25% inhibition at a concentration of 500 µM. sciforum.netmdpi.comsciforum.net Furthermore, it was found that all analogues in this series were capable of disassembling pre-formed, well-structured Aβ fibrils. sciforum.netmdpi.comsciforum.net Similarly, other molecular scaffolds are being investigated for their dual ability to act as H3 receptor antagonists and Aβ aggregation inhibitors, highlighting the value of multi-target approaches. nih.gov

Table 5: Anti-Amyloid-beta (Aβ) Aggregation Activity of a 4-(4-bromophenyl)-4-piperidinol Derivative

| Compound | Aβ Aggregation Inhibition | Aβ Disaggregation | Reference |

|---|---|---|---|

| AB11 | 43.25% at 500 µM | Capable of disassembling fibrils | sciforum.netmdpi.comsciforum.net |

Antioxidant Properties and Neuroprotection

A comprehensive search of scientific databases and literature reveals a notable absence of specific studies investigating the antioxidant and neuroprotective properties of 4-Piperidinol, 3-phenyl-. While the broader class of piperidine (B6355638) derivatives has been a subject of interest in medicinal chemistry for various central nervous system targets, research explicitly detailing the capacity of 4-Piperidinol, 3-phenyl- to mitigate oxidative stress or confer neuroprotection is not publicly available at this time. Consequently, no data tables on its antioxidant activity or neuroprotective effects can be presented.

Antiplatelet Activity and Thrombotic Pathway Modulation

Investigations into the potential antiplatelet activity or the ability of 4-Piperidinol, 3-phenyl- to modulate thrombotic pathways have not been reported in the accessible scientific literature. While various synthetic compounds are screened for their effects on platelet aggregation and coagulation cascades, 4-Piperidinol, 3-phenyl- has not been a documented subject of such research. Therefore, there are no findings on its efficacy or mechanism of action in this therapeutic area.

Cytotoxicity and Antineoplastic Investigations in Cancer Cell Lines

There is a lack of published research on the cytotoxic and antineoplastic properties of 4-Piperidinol, 3-phenyl- in cancer cell lines. Although numerous piperidinol derivatives have been synthesized and evaluated for their potential as anticancer agents, specific data regarding the effects of 4-Piperidinol, 3-phenyl- on cancer cell viability, proliferation, or mechanisms of cell death are not available. A study on new 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones did investigate cytotoxicity, but these are structurally distinct from 4-Piperidinol, 3-phenyl-. nih.govresearchgate.net

Exploration of Other Biological Activities (e.g., Antiviral, Antibacterial, Receptor Antagonism)

While the broader class of piperidinol derivatives has been explored for a range of biological activities, specific data for 4-Piperidinol, 3-phenyl- remains limited.

Antiviral and Antibacterial Activity: Research into the direct antiviral or antibacterial effects of 4-Piperidinol, 3-phenyl- has not been found in the public domain. A study on derivatives of 3-phenylpiperidine-2,6-dione showed moderate antiviral activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1), but these compounds are not direct derivatives of 4-Piperidinol, 3-phenyl-. nih.govresearchgate.net Similarly, while some piperidinol analogs have been screened for anti-tuberculosis activity, these were structurally complex and distinct from 4-Piperidinol, 3-phenyl-. nih.gov

Receptor Antagonism: A patent document identifies 3-phenyl-4-piperidinol as an intermediate in the synthesis of 4-aryloxy-3-phenylpiperidine derivatives, which are described as having analgesic and antidepressant effects. google.com This suggests that downstream derivatives may interact with receptors in the central nervous system. However, specific receptor antagonism studies for the parent compound, 4-Piperidinol, 3-phenyl-, are not detailed.

No specific data is available to generate an interactive data table for the biological activities of 4-Piperidinol, 3-phenyl-.

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Piperidinol, 3 Phenyl Compounds

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For 4-Piperidinol, 3-phenyl- (Molecular Formula: C₁₁H₁₅NO), HRMS provides the experimental mass of the molecular ion [M+H]⁺, which can be compared against its theoretical exact mass. This confirmation is the first step in structural verification. Furthermore, the fragmentation patterns observed in the mass spectrum offer significant insight into the molecule's structure. Common fragmentation pathways for this compound would include the loss of a water molecule from the hydroxyl group, cleavage of the piperidine (B6355638) ring, and loss of the phenyl substituent. These fragmentation patterns serve as a fingerprint for the molecule's core structure. Techniques like image-guided mass spectrometry are advancing the field, allowing for the analysis of compounds within complex biological systems at a subcellular level. nih.gov

Table 1: Predicted HRMS Data for 4-Piperidinol, 3-phenyl-

| Ion/Fragment | Formula | Theoretical Exact Mass (m/z) | Description |

| [M+H]⁺ | C₁₁H₁₆NO⁺ | 178.1226 | Protonated molecular ion |

| [M]⁺˙ | C₁₁H₁₅NO⁺˙ | 177.1148 | Molecular ion (in EI) |

| [M-H₂O]⁺˙ | C₁₁H₁₃N⁺˙ | 159.1042 | Loss of water from the molecular ion |

| [M-C₆H₅]⁺ | C₅H₁₀NO⁺ | 100.0757 | Loss of the phenyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic compounds in solution. digitaloceanspaces.commsu.edu It provides information on the local electronic environment of individual atoms (chemical shift), the number of protons or carbons (integration), and the connectivity between neighboring atoms (spin-spin coupling).

¹H-NMR Spectroscopy: A proton NMR spectrum of 4-Piperidinol, 3-phenyl- would reveal distinct signals for each unique proton in the molecule. The aromatic protons of the phenyl group would appear in the downfield region (typically 7.0-7.5 ppm). The protons on the piperidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other. The methine protons at C3 and C4 (bearing the phenyl and hydroxyl groups, respectively) would provide key structural information based on their chemical shifts and coupling constants, which are sensitive to their stereochemical relationship (cis/trans). The N-H and O-H protons are often broad and their chemical shifts can vary depending on solvent and concentration. msu.edu

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides a signal for each unique carbon atom. For 4-Piperidinol, 3-phenyl-, this would confirm the presence of 11 carbon atoms. The chemical shifts would differentiate between the sp²-hybridized carbons of the phenyl ring and the sp³-hybridized carbons of the piperidine ring. The carbons directly attached to the electronegative oxygen (C4) and nitrogen atoms would appear further downfield compared to other aliphatic carbons. Advanced NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish ¹H-¹H and ¹H-¹³C correlations, respectively, allowing for the unambiguous assignment of all signals. researchgate.netipb.pt

Table 2: Predicted ¹H-NMR Chemical Shift Ranges for 4-Piperidinol, 3-phenyl-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet (m) | Signals from the five protons on the phenyl ring. |

| Piperidine (C4-H) | 3.5 - 4.0 | Multiplet (m) | Proton on the carbon bearing the -OH group. |

| Piperidine (C3-H) | 2.8 - 3.3 | Multiplet (m) | Proton on the carbon bearing the phenyl group. |

| Piperidine (CH₂-N) | 2.5 - 3.5 | Multiplets (m) | Protons on carbons adjacent to the nitrogen. |

| Piperidine (CH₂) | 1.5 - 2.2 | Multiplets (m) | Remaining protons on the piperidine ring. |

| Amine (N-H) | 1.0 - 3.0 | Broad Singlet (br s) | Exchangeable with D₂O; shift is concentration dependent. |

| Hydroxyl (O-H) | 1.0 - 4.0 | Broad Singlet (br s) | Exchangeable with D₂O; shift depends on solvent and H-bonding. |

Table 3: Predicted ¹³C-NMR Chemical Shift Ranges for 4-Piperidinol, 3-phenyl-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-ipso) | 140 - 145 |

| Aromatic (C-H) | 125 - 130 |

| Piperidine (C-OH) | 65 - 75 |

| Piperidine (C-Ph) | 40 - 50 |

| Piperidine (C-N) | 45 - 55 |

| Piperidine (CH₂) | 25 - 40 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. scielo.org.zaresearchgate.net For 4-Piperidinol, 3-phenyl-, the IR spectrum would show characteristic absorption bands confirming the presence of its key functional groups. A broad band in the 3200-3600 cm⁻¹ region corresponds to the O-H stretching of the alcohol, while a moderate band in the same region corresponds to the N-H stretch of the secondary amine. C-H stretches from the aromatic ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, providing information about electronic transitions and conjugated systems within a molecule. libretexts.orgresearchgate.net The primary chromophore in 4-Piperidinol, 3-phenyl- is the phenyl ring. It is expected to exhibit characteristic π → π* transitions, including a strong E-band (E for 'ethylenic') around 200-210 nm and a weaker B-band (B for 'benzenoid') with fine structure around 250-270 nm.

Table 4: Key IR Absorption Bands and UV-Vis Maxima for 4-Piperidinol, 3-phenyl-

| Spectroscopy | Functional Group/Transition | Expected Wavenumber (cm⁻¹) / Wavelength (λₘₐₓ, nm) |

| IR | O-H Stretch (Alcohol) | 3200 - 3600 (Broad) |

| IR | N-H Stretch (Amine) | 3200 - 3500 (Moderate) |

| IR | Aromatic C-H Stretch | 3000 - 3100 |

| IR | Aliphatic C-H Stretch | 2850 - 3000 |

| IR | Aromatic C=C Bending | 1450 - 1600 |

| IR | C-O Stretch (Alcohol) | 1050 - 1200 |

| UV-Vis | π → π* (E-band) | ~205 nm |

| UV-Vis | π → π* (B-band) | ~260 nm |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for determining the purity of non-volatile compounds like 4-Piperidinol, 3-phenyl-. unodc.org A reversed-phase C18 column is typically employed. Due to the basic nature of the piperidine nitrogen, the mobile phase often consists of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) added to ensure the analyte is protonated, leading to sharp, symmetrical peaks. Purity is assessed by the area percentage of the main peak, often detected using a UV detector set to a wavelength where the phenyl group absorbs.

Gas Chromatography (GC): GC can also be used, particularly when coupled with a mass spectrometer (GC-MS). However, the presence of the polar N-H and O-H groups makes the compound less volatile and prone to peak tailing. To overcome this, derivatization is often performed, for example, by converting the hydroxyl and amine groups to their trimethylsilyl (B98337) (TMS) ethers, which increases volatility and thermal stability.

Table 5: Typical Chromatographic Methods for 4-Piperidinol, 3-phenyl-

| Method | Column Type | Typical Mobile Phase / Carrier Gas | Detector | Purpose |

| HPLC | Reversed-Phase (C18, C8) | Acetonitrile/Water + 0.1% Formic Acid | UV-Vis/Diode Array | Purity assessment, quantification |

| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometer | Purity, identification of volatile impurities |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique is the gold standard for establishing absolute and relative stereochemistry, providing precise measurements of bond lengths, bond angles, and torsional angles.

For 4-Piperidinol, 3-phenyl-, the piperidine ring is expected to adopt a stable chair conformation. X-ray crystallography would definitively determine the relative orientation of the phenyl and hydroxyl substituents—whether they are cis (both pointing in the same direction, e.g., equatorial-equatorial or axial-axial) or trans (pointing in opposite directions, e.g., axial-equatorial). This analysis would also reveal detailed information about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl and amine groups, which dictates the solid-state packing and physical properties of the compound. The primary prerequisite for this powerful technique is the ability to grow a high-quality single crystal of the material.

Future Prospects and Emerging Research Avenues for 4 Piperidinol, 3 Phenyl Derivatives

Development of Next-Generation Therapeutics Based on the 4-Piperidinol Scaffold

The development of next-generation therapeutics from the 4-piperidinol scaffold is a highly active area of research. The core strategy revolves around the synthesis and evaluation of new analogues with improved potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Exploration: A key focus is the continued exploration of the structure-activity relationships of 4-piperidinol, 3-phenyl- derivatives. nih.gov Research has shown that modifications at various positions on the piperidine (B6355638) ring and the phenyl group can significantly impact biological activity. nih.gov For instance, studies on analogues of a tramadol (B15222) metabolite, 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol, revealed that the nature of the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, are crucial for binding affinity and selectivity towards opioid receptors. nih.gov

One study focused on designing and synthesizing alkyl/phenylalkyl piperidine analogues as potent and selective μ-opioid receptor agonists. nih.gov This research identified a compound, (3R, 4S)-23, with exceptionally high potency and selectivity for the μ-opioid receptor, highlighting the importance of stereochemistry in drug-receptor interactions. nih.gov

Table 1: SAR Data for Selected 4-Piperidinol, 3-phenyl- Analogues

| Compound | Modifications | Target | Activity |

|---|---|---|---|

| Compound 23 | Alkyl/phenylalkyl substitutions | μ-opioid receptor | Potent agonist (Ki MOR = 0.0034 nM) |

Data sourced from a study on novel μ-opioid receptor agonists. nih.gov

Future efforts will likely involve the synthesis of extensive libraries of these derivatives, employing techniques like parallel synthesis to rapidly generate a diverse range of compounds for screening. nih.gov This approach, combined with high-throughput screening, will accelerate the identification of lead compounds with desirable therapeutic properties.

Investigation into Novel Biological Targets and Disease Indications

While historically investigated for their effects on the central nervous system, emerging research is uncovering the potential of 4-piperidinol, 3-phenyl- derivatives to interact with a wider range of biological targets, opening up new avenues for treating various diseases.

Expanding Therapeutic Areas: The versatility of the piperidinol scaffold has led to its exploration in diverse therapeutic areas beyond its traditional applications. researchgate.net Piperidine derivatives are being investigated for a multitude of biological activities, including:

Antimicrobial and antitubercular effects nih.govmdpi.com

Anticancer properties nih.gov

Neuroprotective effects in conditions like Alzheimer's disease

Anti-inflammatory actions researchgate.net

Antihistaminic properties ontosight.ai

Potential in diabetes management

A notable area of recent interest is the development of piperidinol-based compounds as antimycobacterial agents. nih.govmdpi.com For example, a piperidinol derivative, PIPD1, has shown potent activity against Mycobacterium abscessus by targeting the mycolic acid transporter MmpL3. mdpi.comfrontiersin.orgbohrium.com This discovery highlights a novel mechanism of action and a promising path for developing new treatments for challenging mycobacterial infections. mdpi.combohrium.com

Table 2: Investigated Biological Activities of Piperidinol Derivatives

| Biological Activity | Disease Indication | Reference |

|---|---|---|

| Antitubercular | Tuberculosis | nih.govmdpi.commdpi.com |

| Anticancer | Leukemia | nih.gov |

| Neuroprotective | Alzheimer's Disease | |

| Anti-inflammatory | Inflammatory Conditions | researchgate.net |

Furthermore, research into piperidine derivatives has shown their potential as antineoplastic agents, with some compounds inducing apoptosis in human leukemia cells. nih.gov The ability of these compounds to interact with various enzymes and receptors underscores the broad therapeutic potential waiting to be fully harnessed.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of 4-piperidinol, 3-phenyl- based drugs. nih.govnih.gov These computational tools can significantly accelerate the drug development process, reduce costs, and increase the success rate of identifying promising drug candidates. nih.govnih.gov

Computational Screening and De Novo Design: AI and ML algorithms can be employed for large-scale virtual screening of compound libraries to identify molecules with a high probability of binding to a specific biological target. researchgate.netuit.no This in silico approach saves time and resources compared to traditional high-throughput screening. researchgate.net Techniques like ligand-based virtual screening, which use the 3D shape and electrostatic properties of known active compounds, have already proven useful in identifying novel inhibitors from different chemical scaffolds. mdpi.combuckingham.ac.uk

Moreover, generative AI models are being developed for de novo drug design, where novel molecular structures are created from scratch. nih.govmdpi.com These models can be trained on vast datasets of chemical structures and their biological activities to generate new 4-piperidinol, 3-phenyl- derivatives with optimized properties.

Predictive Modeling: AI and ML can also be used to predict the pharmacokinetic and toxicological properties of new compounds, helping to identify potential liabilities early in the drug discovery pipeline. nih.gov By building predictive models based on existing data, researchers can prioritize the synthesis of compounds with a higher likelihood of success in clinical trials. nih.gov

The application of these computational methods, including molecular dynamics simulations, has already been used to propose the binding mechanisms of potent and selective MOR agonists derived from the 4-piperidinol scaffold. nih.gov

Challenges and Opportunities in the Translational Research of 4-Piperidinol, 3-phenyl-

Despite the promising future, the translation of 4-piperidinol, 3-phenyl- derivatives from the laboratory to clinical use faces several challenges and offers significant opportunities.

Overcoming Translational Hurdles: A major challenge in drug development is the successful translation of preclinical findings into clinical efficacy and safety. nih.gov For 4-piperidinol derivatives, this involves navigating potential issues such as off-target effects and unfavorable pharmacokinetic profiles. For instance, while some piperidinol-based anti-tuberculosis candidates showed good activity, they also produced significant side effects in in-vivo testing, which was attributed to the secondary pharmacology of the aryl piperidinol core. nih.gov Similarly, a promising anti-M. abscessus compound, PIPD1, exhibited poor oral bioavailability. researchgate.net

Addressing these challenges requires a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and toxicology. Opportunities lie in the rational design of compounds with improved safety profiles and the development of novel drug delivery systems to enhance bioavailability.

The Path Forward: The journey of 4-piperidinol, 3-phenyl- derivatives from promising scaffolds to approved therapeutics is complex but filled with potential. Continued investment in fundamental research, coupled with the adoption of innovative technologies, will be crucial. The diverse biological activities already uncovered for this class of compounds suggest that they will remain a significant focus of drug discovery efforts for years to come, with the potential to yield new treatments for a wide range of human diseases.

Q & A

Q. Key Methodological Steps :

- Reagent Selection : Use of K₂CO₃ as a base to deprotonate intermediates and drive substitution reactions.

- Solvent Optimization : THF or acetone for recrystallization to improve purity.

- Yield Improvement : Adjusting stoichiometry of aryl halides or amines to minimize side products.

Q. Table 1: Representative Synthetic Data

| Compound | Reaction Conditions | Yield | Melting Point (°C) | Characterization Methods |

|---|---|---|---|---|

| 5a () | THF, K₂CO₃, reflux | 78% | 273–275 | IR, ¹H/¹³C NMR |

| 8 () | Methanol, HCl neutralization | 79% | 285±2 | UV, IR, EPR, MS |

How do researchers characterize the structural properties of 3-phenyl-4-piperidinol derivatives?

Basic Research Focus

Structural characterization relies on spectroscopic and crystallographic techniques:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl, piperidine ring vibrations) via absorption bands at 3200–3600 cm⁻¹ (O–H stretch) and 2800–3000 cm⁻¹ (C–H stretches).

- Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, piperidine protons at δ 1.5–3.5 ppm). ¹³C NMR confirms carbon backbone integrity.

- X-ray Crystallography : Used in to resolve stereochemistry in thiopyrano-pyrimidinone derivatives, critical for confirming substituent orientation.

Methodological Tip : Cross-validate spectral data with computational tools (e.g., PubChem’s InChIKey) or reference databases like NIST Chemistry WebBook.

How can researchers resolve contradictions in spectroscopic data for 3-phenyl-4-piperidinol derivatives?

Advanced Research Focus

Contradictions often arise from impurities, solvent effects, or tautomerism. For example:

- Case Study : A reported melting point of 137–139°C for a chloro-trifluoromethyl derivative ( ) may conflict with other studies due to polymorphic forms.

- Resolution Strategies :

- Repetition Under Controlled Conditions : Ensure consistent solvent purity and cooling rates during crystallization.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out byproducts.

- Database Cross-Checking : Compare IR/NMR spectra with NIST or PubChem entries to identify anomalies.

Q. Table 2: Common Data Discrepancies and Solutions

| Discrepancy Type | Example | Resolution Method |

|---|---|---|

| Melting Point | 137–139°C vs. 145°C | Recrystallize from alternative solvents (e.g., ethanol vs. THF) |

| NMR Splitting | Unexpected doublets | Re-examine sample preparation for moisture contamination |

What in vitro and in vivo models are used to evaluate the biological activity of 3-phenyl-4-piperidinol analogues?

Q. Advanced Research Focus

- In Vitro Models :

- Enzyme Inhibition Assays : Test affinity for receptors (e.g., opioid or serotonin receptors) using radioligand binding studies.

- Cell Viability Assays : MTT assays on cancer cell lines to assess cytotoxicity.

- In Vivo Models :

- Rodent Analgesia Models : Tail-flick or hot-plate tests to measure pain threshold changes in compounds like hydrobromide derivatives ( ).

Q. Methodological Considerations :

- Dose-Response Curves : Establish EC₅₀ values for therapeutic efficacy.

- Pharmacokinetics : Monitor metabolite formation using HPLC-MS in plasma samples.

How do researchers design experiments to study structure-activity relationships (SAR) in 3-phenyl-4-piperidinol derivatives?

Advanced Research Focus

SAR studies involve systematic modification of substituents to correlate structure with bioactivity:

- Variable Substituents : Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) to enhance receptor binding ( ).

- Scaffold Modifications : Compare piperidine vs. piperazine cores for conformational flexibility impacts.

Q. Table 3: SAR Trends in Analgesic Derivatives

| Substituent | Bioactivity Trend | Rationale |

|---|---|---|

| -CF₃ () | ↑ Analgesic potency | Enhanced lipophilicity and receptor affinity |

| -Cl () | ↑ Metabolic stability | Reduced cytochrome P450 oxidation |

What computational methods are employed to predict the physicochemical properties of 3-phenyl-4-piperidinol derivatives?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability using logP values (e.g., XLogP3 = 1.5 in ).

- Density Functional Theory (DFT) : Calculate electron affinity (EA) and orbital energies for redox-active derivatives.

Tool Recommendation : Use PubChem’s computed properties (e.g., topological polar surface area) to guide drug-likeness assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.